Vif-ElonginC interaction inhibitor 1 is a small-molecule compound designed to inhibit the interaction between the human immunodeficiency virus type 1 virion infectivity factor and ElonginC. This interaction is crucial for the virus's ability to evade host immune responses, particularly through the degradation of APOBEC3 proteins, which are part of the host's innate immune defense against retroviral infections. The compound is classified as an anti-HIV agent and has been identified as a promising candidate in the development of therapeutic strategies against HIV-1.
The compound was developed through structure-activity relationship studies involving indolizine derivatives, which are known to exhibit anti-HIV properties. Research indicates that Vif-ElonginC interaction inhibitor 1 specifically targets the binding interface between Vif and ElonginC, thereby disrupting the formation of the E3 ubiquitin ligase complex necessary for Vif's function in promoting viral replication and evading host defenses .
Methods and Technical Details
The synthesis of Vif-ElonginC interaction inhibitor 1 involves several key steps:
Structure and Data
Vif-ElonginC interaction inhibitor 1 features a complex molecular structure characterized by an indolizine core. The specific configuration allows it to effectively interact with the binding sites on Vif. Key structural data include:
Reactions and Technical Details
The interactions between Vif-ElonginC interaction inhibitor 1 and its target proteins involve several biochemical reactions:
Process and Data
The mechanism of action for Vif-ElonginC interaction inhibitor 1 involves:
Physical and Chemical Properties
Vif-ElonginC interaction inhibitor 1 exhibits several notable physical and chemical properties:
Scientific Uses
Vif-ElonginC interaction inhibitor 1 has significant potential applications in scientific research and therapeutic development:
HIV-1 Virion Infectivity Factor (Vif) is essential for viral replication in "non-permissive" immune cells (e.g., CD4+ T lymphocytes, macrophages) expressing APOBEC3 (A3) restriction factors. In the absence of Vif, A3G—a cytidine deaminase—incorporates into nascent virions and induces catastrophic hypermutation (G→A) in viral cDNA during reverse transcription, rendering progeny virions non-infectious [1] [4]. Vif counteracts this by hijacking the host ubiquitin-proteasome system: it recruits the E3 ubiquitin ligase complex (Cullin5-ElonginB/C-RBX2) to polyubiquitinate A3G, marking it for proteasomal degradation [1] [3]. Consequently, A3G levels in virus-producing cells plummet, preventing its virion packaging. Recent studies confirm that ablation of all A3 proteins (A3A–A3G) fully restores infectivity to Vif-deficient HIV-1, proving A3 degradation is Vif’s primary essential function [4]. Beyond degradation-dependent mechanisms, Vif also suppresses A3G through:
Vif orchestrates E3 ligase assembly via discrete structural motifs:
Table 1: Key Structural Motifs in Vif Critical for E3 Ligase Assembly
Motif | Residues | Binding Partner | Affinity/Function |
---|---|---|---|
BC-box | 144-SLQ-146 | ElonginC | Kd ~0.2–0.5 µM; SOCS-box mimic |
HCCH domain | 108–139 | Cullin5 | Zn²⁺-chelating; Cul5 specificity |
Cullin-box | 161-PPLP-164 | Cullin5 | Dimerization interface |
Notably, cryo-EM studies reveal that RNA acts as a "molecular glue" at the Vif-A3G interface, stabilizing interactions essential for ubiquitination. Purine-rich RNA sequences bridge A3G and Vif’s 310 helix (residues 42–46), explaining why RNA-bound A3G is Vif’s primary substrate [10].
Disrupting Vif-EloC binding offers strategic advantages:
Table 2: Advantages of Vif-EloC Inhibition Over Conventional Antiretrovirals
Feature | Vif-EloC Inhibitors | RT/PI Inhibitors |
---|---|---|
Target | Host-pathogen interface | Viral enzyme |
Mechanism | Indirect (activates A3G) | Direct enzyme inhibition |
Escape barrier | High (conserved SLQ motif) | Moderate (mutation-prone) |
Strain coverage | Broad (A3G ubiquitous) | Subtype-dependent |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7